molecular formula C20H25N3O B179438 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol CAS No. 3846-71-7

2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol

Cat. No. B179438
CAS RN: 3846-71-7
M. Wt: 323.4 g/mol
InChI Key: LHPPDQUVECZQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol” is a chemical compound with the molecular formula C20H25N3O . It is also known by other names such as “2-(2’-HYDROXY-3’,5’-DI-TERT-BUTYLPHENYL)BENZOTRIAZOLE” and "UV-320" .


Molecular Structure Analysis

The molecular structure of “2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol” consists of a benzotriazole ring attached to a phenol group with two tert-butyl substituents . The compound has a molecular weight of 323.4 g/mol . The InChI string and Canonical SMILES for this compound are “InChI=1S/C20H25N3O/c1-19(2,3)13-11-14(20(4,5)6)18(24)17(12-13)23-21-15-9-7-8-10-16(15)22-23/h7-12,24H,1-6H3” and “CC©©C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C©©C”, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol” include a molecular weight of 323.4 g/mol . The compound is also characterized by its InChI string and Canonical SMILES . Other specific physical and chemical properties such as melting point, boiling point, and density are not well-documented in the literature.

Scientific Research Applications

  • Photoluminescent Aluminum Complexes : A study by Lee et al. (2010) synthesized novel aluminum complexes containing derivatives of this compound, exhibiting blue emissions with high quantum yields, suggesting applications in photoluminescent materials (Lee et al., 2010).

  • Antimicrobial Activity : Shaikh et al. (2014) synthesized derivatives of this compound and tested them for antibacterial activity against various bacteria, indicating potential use in developing antimicrobial agents (Shaikh et al., 2014).

  • Conjugated Copolymers : Deniz et al. (2013) discussed the synthesis of biphenyl-containing conjugated copolymers involving this compound, revealing their fluorescent properties and suggesting use in materials science, particularly for electronic applications (Deniz et al., 2013).

  • Electroactive Monomers and Polymers : Yiğitsoy et al. (2011) synthesized electroactive monomers related to this compound and investigated their electrochemical and optical properties, pointing to their potential in creating electrochromic materials (Yiğitsoy et al., 2011).

  • Copper Complexes with Phenoxyl-Radical : A study by Butsch et al. (2012) described the synthesis and characterization of a copper complex involving a derivative of this compound, which includes a phenoxyl-radical bound to Cu(II), suggesting its potential use in catalysis and material science (Butsch et al., 2012).

  • Polyethylene Polymerization : Lee and Kim (2012) used zirconium complexes containing this compound as catalysts for polyethylene polymerization, producing polymers with bimodal molecular weight distribution, indicating its application in polymer synthesis (Lee & Kim, 2012).

  • Antioxidant Activity : Buravlev et al. (2021) synthesized new derivatives of 2,6-diisobornylphenol, including a derivative of this compound, and evaluated their antioxidant activity, suggesting potential in pharmaceutical and health-related applications (Buravlev et al., 2021).

  • Photovoltaic and Electrochromic Properties : Cevher et al. (2013) synthesized benzotriazole-containing conjugated polymers, including this compound, for use in electrochromic and photovoltaic applications, indicating potential in energy-related technologies (Cevher et al., 2013).

properties

IUPAC Name

2-(benzotriazol-2-yl)-4,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-19(2,3)13-11-14(20(4,5)6)18(24)17(12-13)23-21-15-9-7-8-10-16(15)22-23/h7-12,24H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPPDQUVECZQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052059
Record name 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol

CAS RN

3846-71-7
Record name 2-(2′-Hydroxy-3′5-di-tert-butylphenyl) benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3846-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)benzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003846717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzotriazol-2-yl-4,6-di-tert-butylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TINUVIN 320
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US7KL87A2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

When using the general procedure of Example 5, a 23% by weight suspension of 2-nitro-2'-hydroxy-3',5'-di-tert-butylazobenzene in isopropanol/triethylamine (1/0.18) was hydrogenated at 45° C. at 1 atmosphere pressure for 3 hours in the presence of 3% of a 5% palladium on charcoal catalyst the above noted product was obtained in a yield of 77%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
isopropanol triethylamine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 g (0.03 mol) of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)benzotriazole-N-oxide, 100 mg of palladium carbon, 100 ml of a solvent mixture comprising toluene and water (ratio by volume, 4:1) and 3 g of 50% dimethylamine were charged into a 500-ml autoclave equipped with an agitator. After the air in the autoclave had been replaced by hydrogen, the pressure of hydrogen was set to 10 kg/cm2. The temperature was increased to 50° C. under agitation, and reaction was effected at the same temperature while agitation being continued until no more hydrogen was absorbed by the mixture. After the reaction had been completed, the autoclave was cooled, and the catalyst was filtered off. When part of the filtrate was subjected to quantitative analysis using GC, it was found that the yield of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)benzotriazole is 85.6%. After the solvent had been distilled off from the filtrate, the residual solid was crystallized by ethanol and then washed with ethanol to obtain 7.1 g of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)benzotriazole (yield, 71%; melting point, 152° to 155° C.).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Synthesis routes and methods III

Procedure details

Example 1 is repeated, except that an equivalent amount of 2-nitro-2'-hydroxy-3', 5'-di-tert.-butylazobenzene (91% pure) is used instead of 2-nitro-2'-hydroxy-5'-methylazobenzene and a mixture of 40 g of xylene and 60 g of diethylenetriamine instead of 80 g of xylene and 20 g of diethylenetriamine. The hydrogenation is carried out at 50° C. After work up of the hydrogenation solution, the product is crystallized from a mixture of 40 g of xylene and 160 g of methanol. The product (title compound) is isolated in a yield of 90% of theory. Melting point: 152°-154° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods IV

Procedure details

Using the general procedure 6, 35.5 grams of 2-nitro-2'-hydroxy-3',5'-di-tert-butylazobenzene was suspended in 100 grams of tributyl phosphate, 50 grams of methanol and 4 grams of sodium hydroxide. To the suspension was then added 8 grams of Raney nickel catalyst and hydrogenation was carried out under 1 atmosphere of hydrogen at 45° C. for 7 hours. The catalyst was separated by filtration at 80° C. The above named product was obtained in the usual manner in a yield of 85.8%.
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
solvent
Reaction Step Five
Quantity
8 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods V

Procedure details

35.5 g (0.1 mol) of 2-nitro-2'-hydroxy-3',5'-di-t-butylazobenzene, 0.125 g of 5% palladium carbon, 100 ml of toluene, 100 ml of IPA, 100 ml water and 8.3 g of caustic soda were charged into a 500-ml stainless autoclave equipped with an agitator. After the air in the autoclave had been replaced by hydrogen, the pressure of hydrogen was set to 10 kg/cm2. Reaction was effected in the same way as that employed in Example 1. After the reaction had been completed, the catalyst was filtered off. When part of the filtrate was subjected to quantitative analysis using GC, it was found that the yield of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)benzotriazole is 82%. After the solvent had been distilled off from the filtrate, the residual solid was crystallized by IPA, washed with IPA and then dried to obtain 23.6 g of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)benzotriazole (yield, 73%; melting point, 150° to 152° C.).
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
0.125 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Reactant of Route 2
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Reactant of Route 3
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Reactant of Route 4
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Reactant of Route 5
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Reactant of Route 6
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol

Citations

For This Compound
2
Citations
LL Tian, BB Wu, ZX Wang - Journal of Macromolecular Science …, 2017 - Taylor & Francis
Full article: Crown ether complexes of sodium and potassium 2-(benzotriazol-2-yl)phenolates: Synthesis and catalysis towards the ring-opening polymerization of rac-lactide Skip to …
Number of citations: 10 www.tandfonline.com
X Ouyang, R Liang, Y Hu, G Li, C Hu… - Journal of Chromatography …, 2021 - Elsevier
In this work, a novel hollow tube covalent organic framework constructed by cyclotricatechylene and tetrafluoroterephthalonitrile (CTC-TFPN-COF) with polyether bond was synthesized, …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.